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Compound of Interest

Compound Name: (R)-9b

Cat. No.: B14849492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the potent

and selective inhibitor, (R)-9b, in complex with the Activated Cdc42-associated kinase 1

(ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a

critical target for therapeutic development. Understanding the structural basis of its inhibition by

(R)-9b is paramount for the rational design of next-generation ACK1-targeted therapies. This

document details the quantitative binding data, crystallographic information, experimental

methodologies, and relevant signaling pathways.

Data Presentation
Quantitative Binding and Crystallographic Data
The following tables summarize the key quantitative data for the interaction between (R)-9b
and ACK1, as well as the crystallographic details of the complex.

Inhibitor Target Kinase Binding Affinity (IC₅₀) Assay Method

(R)-9b ACK1 56 nM[1] ³³P HotSpot Assay[1]

Table 1: In vitro binding affinity of (R)-9b for ACK1.
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Parameter Value

PDB ID 8FE9

Resolution 3.20 Å

Space Group I 4 2 2

Unit Cell (a, b, c) 91.69 Å, 91.69 Å, 190.07 Å

Unit Cell (α, β, γ) 90°, 90°, 90°

R-Value Work 0.188

R-Value Free 0.228

Expression System Spodoptera frugiperda (Sf9)

Method X-RAY DIFFRACTION

Table 2: Crystallographic data for the ACK1-(R)-9b complex.

Kinase Selectivity Profile of (R)-9b
(R)-9b exhibits selectivity for ACK1 but also shows inhibitory activity against other kinases,

most notably the JAK family kinases.
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Kinase Inhibition (%) at 1 µM IC₅₀

ACK1 99.8%[1] 56 nM[1]

JAK2 98.6%[1] 6 nM[1]

Tyk2 98.9%[1] 5 nM[1]

ABL1 82.8%[1] 206 nM[1]

ALK 86.0%[1] 143 nM[1]

CHK1 84.8%[1] 154 nM[1]

FGFR1 86.4%[1] 160 nM[1]

LCK 87.7%[1] 136 nM[1]

ROS/ROS1 84.2%[1] 124 nM[1]

Table 3: Selectivity profile of (R)-9b against a panel of kinases.[1]

Experimental Protocols
Protein Expression and Purification of ACK1 Kinase
Domain
The following is a representative protocol for the expression and purification of the ACK1

kinase domain using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect

cells, a common method for producing kinases for structural studies.[2][3][4][5]

Generation of Recombinant Baculovirus:

The cDNA encoding the human ACK1 kinase domain (residues 110-476, for example) is

cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His₆-tag for

affinity purification.

The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant

bacmid via site-specific transposition.
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The recombinant bacmid DNA is isolated and used to transfect Sf9 insect cells to produce

the initial viral stock (P1).

The P1 viral stock is then amplified to generate a high-titer P2 stock.

Protein Expression:

Sf9 cells are grown in suspension culture in a suitable insect cell medium (e.g., SF-900 II

SFM) to a density of 2 x 10⁶ cells/mL.

The cells are infected with the high-titer recombinant baculovirus stock at a multiplicity of

infection (MOI) of 1-5.

The infected cells are incubated at 27°C with shaking for 48-72 hours to allow for protein

expression.

Cell Lysis and Lysate Clarification:

The cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

Cells are lysed by sonication on ice.

The lysate is clarified by ultracentrifugation to remove cell debris.

Affinity and Size-Exclusion Chromatography:

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer.

The column is washed with a wash buffer containing a higher concentration of imidazole

(e.g., 20-40 mM) to remove non-specifically bound proteins.

The His-tagged ACK1 kinase domain is eluted with an elution buffer containing a high

concentration of imidazole (e.g., 250-500 mM).
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For tag removal (optional), the eluted protein is treated with a specific protease (e.g., TEV

protease) followed by a second Ni-NTA step to remove the cleaved tag and protease.

The protein is further purified by size-exclusion chromatography on a column (e.g.,

Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Fractions containing pure, monomeric ACK1 kinase domain are pooled and concentrated.

Protein purity is assessed by SDS-PAGE.

Co-crystallization of ACK1 with (R)-9b
The crystal structure of the ACK1 kinase domain in complex with (R)-9b was obtained by X-ray

diffraction. The following is a detailed protocol for co-crystallization using the hanging drop

vapor diffusion method.[6][7][8][9][10]

Complex Formation:

The purified ACK1 kinase domain is incubated with a 3-5 fold molar excess of (R)-9b
(dissolved in DMSO) on ice for 1-2 hours to ensure complex formation.

Crystallization Screening:

Initial crystallization conditions are screened using commercially available sparse matrix

screens.

Hanging Drop Vapor Diffusion:

A 1-2 µL drop of the ACK1-(R)-9b complex is mixed with an equal volume of the reservoir

solution on a siliconized glass coverslip.

The coverslip is inverted and sealed over a reservoir containing 0.5-1 mL of the reservoir

solution. For PDB entry 8FE9, the crystallization solution contained 0.05 M Bis-Tris pH

5.8-6.0, 19% PEG 3350, 0.3 M MgCl₂, and 2.5% glycerol.

The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C). For

PDB entry 8FE9, the temperature was 277 K (4°C).
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Crystals typically appear within a few days to weeks.

X-ray Diffraction Data Collection:

Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir

components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being

flash-cooled in liquid nitrogen.

X-ray diffraction data is collected at a synchrotron source.

Kinase Inhibition Assays
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate

peptide by the kinase.[11][12][13][14][15]

Reaction Mixture Preparation:

A reaction buffer is prepared (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).

A specific substrate peptide for ACK1 (e.g., a peptide derived from a known ACK1

substrate like WASP) is added to the reaction buffer.

The ACK1 enzyme is added to the substrate solution.

Inhibition Assay:

(R)-9b is serially diluted in DMSO and added to the reaction mixture.

The reaction is initiated by adding [γ-³³P]ATP.

The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

Detection:

The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper.

The paper is washed to remove unincorporated [γ-³³P]ATP.
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The amount of incorporated ³³P in the substrate peptide is quantified using a scintillation

counter or phosphorimager.

IC₅₀ values are calculated from the dose-response curves.

This is a non-radioactive method for measuring kinase activity.[16][17][18][19]

Plate Coating:

A 96-well microtiter plate is coated with a substrate peptide specific for ACK1.

Kinase Reaction:

The ACK1 enzyme is mixed with serially diluted (R)-9b in a kinase reaction buffer.

The mixture is added to the coated wells.

The kinase reaction is initiated by adding ATP.

The plate is incubated to allow for substrate phosphorylation.

Detection:

The wells are washed to remove the enzyme and ATP.

A primary antibody that specifically recognizes the phosphorylated substrate is added to

the wells.

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g.,

horseradish peroxidase, HRP) is added.

A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is

measured using a plate reader.

The signal intensity is proportional to the kinase activity. IC₅₀ values are determined from

the inhibition curves.
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Caption: Upstream activation of ACK1 by various receptor tyrosine kinases.
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Caption: Workflow for determining the crystal structure of ACK1 bound to (R)-9b.
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Caption: Key downstream signaling pathways regulated by ACK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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